Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate
Overview
Description
Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate is an organic compound with the molecular formula C10H11F2NO4S It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions, a propylsulfonamido group at the 3 position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-difluoro-3-(propylsulfonamido)benzoate typically involves the reaction of 2,6-difluorobenzoic acid with propylsulfonamide in the presence of a coupling agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and methanol (MeOH) under basic conditions using sodium hydroxide (NaOH) as a base . The reaction mixture is stirred at room temperature overnight to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the sulfonamido group can yield sulfonic acids or sulfoxides.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 2,6-difluoro-3-(propylsulfonamido)benzoic acid.
Scientific Research Applications
Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-3-(propylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the sulfonamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate can be compared with other similar compounds, such as:
2,6-Difluoro-3-(propylsulfonamido)benzoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester group.
2,6-Difluoro-3-(methylsulfonamido)benzoate: This compound has a methylsulfonamido group instead of a propylsulfonamido group.
2,6-Difluoro-3-(propylsulfonamido)benzamide: This compound has an amide group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,6-difluoro-3-(propylsulfonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S/c1-3-6-19(16,17)14-8-5-4-7(12)9(10(8)13)11(15)18-2/h4-5,14H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSYRSLLOIFLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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